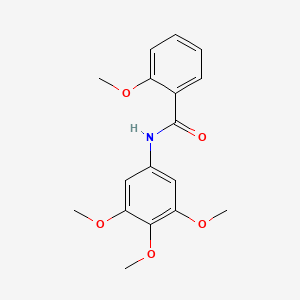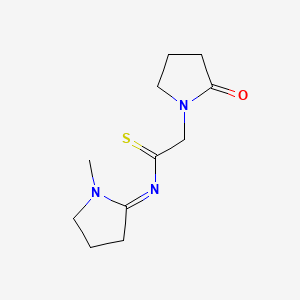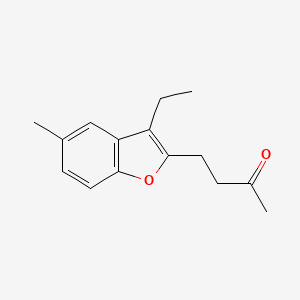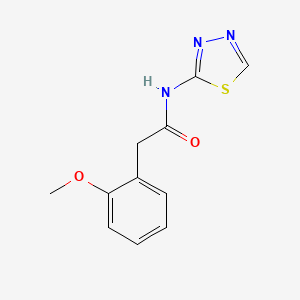
4-(4-hydroxy-2,6-dimethyl-3-quinolinyl)-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives, such as "4-(4-hydroxy-2,6-dimethyl-3-quinolinyl)-2-butanone", often involves multi-step reactions, starting from basic heterocyclic synthesis approaches to more complex modifications. For instance, the synthesis of related quinoline derivatives has been reported through condensation and transformation reactions, highlighting methodologies that could be applicable to the target compound (Gyul'budagyan et al., 1971; Reisch et al., 1993).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring, where various substituents can significantly alter the compound's chemical behavior and physical properties. Spectroscopic methods, including NMR and mass spectrometry, are crucial for elucidating these structures and understanding the position and nature of substitutions on the quinoline core (Kumar & Rajendran, 2004).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and the reaction conditions. These reactions are pivotal for further derivatization and functionalization of the quinoline core, leading to a wide array of chemical properties and biological activities (He et al., 2014).
Physical Properties Analysis
The physical properties of "4-(4-hydroxy-2,6-dimethyl-3-quinolinyl)-2-butanone" and related compounds, such as solubility, melting point, and boiling point, are determined by their molecular structure. The presence of functional groups like hydroxyl and ketone influences the compound's polarity, impacting its solubility in various solvents and its phase transition temperatures (Schwab, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of quinoline derivatives are influenced by the electron distribution within the molecule. The electron-donating or withdrawing nature of the substituents affects the compound's acidity, basicity, and susceptibility to oxidation and reduction reactions. These properties are crucial for the compound's applications in synthetic chemistry and potential biological activities (Yeh et al., 2015).
特性
IUPAC Name |
2,6-dimethyl-3-(3-oxobutyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-4-7-14-13(8-9)15(18)12(11(3)16-14)6-5-10(2)17/h4,7-8H,5-6H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAFYOQIWGMAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)CCC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-3-(3-oxobutyl)quinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)

![ethyl 4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]-1-piperidinecarboxylate](/img/structure/B5713891.png)

![2-methoxy-5-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5713902.png)

![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5713911.png)

![1-[2-(2-ethoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5713929.png)

![2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5713946.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B5713968.png)
